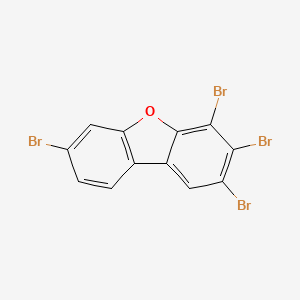

2,3,4,7-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,7-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXZULHQNFJAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(C(=C(C=C23)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335660 | |

| Record name | 2,3,4,7-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-86-5 | |

| Record name | 2,3,4,7-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Environmental Formation Mechanisms of 2,3,4,7 Tetrabromo Dibenzofuran

De Novo Synthesis Methodologies for 2,3,4,7-Tetrabromo-dibenzofuran

The controlled synthesis of specific polybrominated dibenzofuran (B1670420) (PBDF) congeners such as this compound is crucial for toxicological studies and for use as analytical standards. While a definitive, optimized protocol for the 2,3,4,7-isomer is not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for other brominated dibenzofurans.

Laboratory-Scale Synthetic Routes and Reaction Optimizations

The laboratory synthesis of polyhalogenated dibenzofurans often involves the cyclization of diaryl ethers or the coupling of appropriately substituted precursors. A common and effective approach is the Ullmann condensation reaction. nih.govwikipedia.org This method typically involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.org For the synthesis of this compound, this would likely involve the coupling of a brominated phenol with a brominated benzene (B151609) derivative, followed by a cyclization step.

Another viable route is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers. biointerfaceresearch.com Furthermore, the synthesis can be achieved from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. biointerfaceresearch.com Optimization of these reactions would involve screening different catalysts (e.g., various copper or palladium salts and ligands), bases, solvents, and reaction temperatures to maximize the yield of the desired isomer and minimize the formation of byproducts.

Precursor Compounds and Reaction Conditions in Controlled Synthesis

Based on analogous syntheses of other polyhalogenated dibenzofurans, the precursor compounds for this compound would likely be highly brominated phenols and benzene derivatives. For instance, the reaction could potentially start from 2,3,4-tribromophenol and 1,2-dibromo-4-nitrobenzene, followed by reduction of the nitro group, diazotization, and subsequent cyclization.

The reaction conditions for such syntheses are often stringent, requiring high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The choice of catalyst is critical, with copper (I) salts often being employed in Ullmann-type reactions. nih.gov The following table outlines plausible precursor compounds and reaction conditions based on general synthetic methods for related compounds.

Table 1: Plausible Precursor Compounds and Reaction Conditions for the Synthesis of this compound | Synthetic Approach | Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature | | :--- | :--- | :--- | :--- | :--- | :--- | | Ullmann Condensation | A suitably brominated phenol (e.g., 2,4,5-tribromophenol) | A suitably brominated and activated benzene derivative (e.g., 1,2-dibromo-4-nitrobenzene) | Copper(I) salt (e.g., CuI, Cu2O) | High-boiling polar solvent (e.g., NMP, DMF) | >150°C | | Palladium-catalyzed Cyclization | A pre-formed, appropriately brominated diaryl ether | Palladium catalyst (e.g., Pd(OAc)2), ligand | Organic solvent (e.g., Toluene, Dioxane) | 80-120°C |

Unintentional Formation Processes of this compound in Anthropogenic and Environmental Contexts

This compound, along with other polybrominated dibenzofurans, is not commercially produced but is formed as an unintentional byproduct in various thermal and industrial processes.

Thermal and Combustion By-product Generation from Organic Materials

The combustion of organic materials in the presence of bromine sources is a significant pathway for the formation of polybrominated dibenzofurans. ukwin.org.uk This can occur during the incineration of municipal solid waste, hazardous waste, and in accidental fires involving materials containing brominated compounds. ukwin.org.uknih.govtaylorfrancis.com The formation of PBDD/Fs during combustion can proceed through two primary mechanisms: precursor-mediated formation and de novo synthesis. Precursor-mediated formation involves the chemical transformation of brominated organic compounds, while de novo synthesis involves the reaction of elemental carbon with bromine sources on fly ash surfaces.

Studies have shown that the pyrolysis of 2-bromophenol on a CuO/silica (B1680970) surface at high temperatures (250-550°C) leads to the formation of various polybrominated dibenzofurans. nih.govacs.org This serves as a model for the breakdown of more complex brominated organic matter during combustion.

Formation from Brominated Flame Retardants (BFRs)

A major source of environmental this compound is the thermal degradation of brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronic equipment.

The pyrolysis and thermolysis of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) are well-documented sources of polybrominated dibenzofurans. nih.govnih.gov For example, the pyrolysis of the PBB fire retardant FireMaster FF-1 at 380-400°C has been shown to produce tetrabromodibenzofurans. nih.gov The mechanism involves the cyclization of the brominated diphenyl ether or biphenyl molecule, often initiated by the loss of a bromine atom and subsequent intramolecular ring closure. The presence of oxygen can facilitate this process. nih.gov

The following table summarizes the conditions under which this compound and related compounds can be formed from BFRs.

Table 2: Formation of Polybrominated Dibenzofurans from Brominated Flame Retardants

| BFR Type | Process | Temperature Range | Resulting Products |

|---|---|---|---|

| Polybrominated Biphenyls (PBBs) | Pyrolysis | 380-400°C | Tetrabromodibenzofurans, Pentabromodibenzofurans nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Thermolysis/Combustion | 300-800°C | Polybrominated dibenzofurans (various congeners) |

Photolytic Transformation of Brominated Precursors

The photolytic transformation of brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs), is a significant environmental pathway for the formation of PBDFs. This process occurs when materials containing PBDEs are exposed to ultraviolet (UV) radiation, such as from sunlight. The primary mechanisms involved are reductive debromination and intramolecular elimination of hydrogen bromide (HBr) nih.govresearchgate.net.

The formation of a PBDF molecule from a PBDE precursor is a multi-step process initiated by the absorption of UV light, which excites the PBDE molecule. This excitation can lead to the homolytic cleavage of a carbon-bromine (C-Br) bond, resulting in the loss of a bromine atom and the formation of a highly reactive aryl radical researchgate.net. For a PBDE to be a viable precursor for PBDF formation, it must have at least one bromine atom at an ortho-position (a carbon atom adjacent to the ether linkage) eduhk.hk.

Following the initial debromination, the transformation to a dibenzofuran structure occurs through an intramolecular cyclization reaction. This involves the elimination of HBr, which effectively creates a new bond between the two phenyl rings, forming the central furan (B31954) ring characteristic of PBDFs nih.govresearchgate.neteduhk.hk.

While the general mechanism is understood, the formation of the specific 2,3,4,7-TeBDF isomer depends on the bromine substitution pattern of the parent PBDE congener. For instance, the photolysis of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) in acetonitrile (B52724) has been shown to produce a suite of non-2,3,7,8-substituted mono- through penta-brominated dibenzofurans, demonstrating that complex reactions including debromination and cyclization occur nih.gov. The precise precursor PBDE that leads specifically to 2,3,4,7-TeBDF via photolysis involves a specific sequence of bromine loss and ring formation, dictated by the stability of the radical intermediates and the positions of the remaining bromine atoms. The process is also influenced by the surrounding medium; for example, photolysis in aqueous systems may favor debromination with no evidence of PBDF formation, whereas organic solvents can facilitate the cyclization pathway nih.gov.

Table 1: Key Processes in Photolytic Formation of PBDFs from PBDEs

| Step | Process | Description |

| 1 | Photoexcitation | A PBDE molecule absorbs UV radiation, moving to an excited electronic state. |

| 2 | C-Br Bond Cleavage | The excited molecule undergoes homolytic cleavage of a carbon-bromine bond, releasing a bromine radical. |

| 3 | Intramolecular Cyclization | An ortho-brominated PBDE radical undergoes an intramolecular cyclization reaction, forming a new C-O bond and closing the furan ring. |

| 4 | HBr Elimination | A molecule of hydrogen bromide (HBr) is eliminated to stabilize the newly formed dibenzofuran structure nih.govresearchgate.net. |

Catalytic Effects of Metal Species on PBDF Formation during Thermal Processes

Thermal processes, such as waste incineration and industrial heating, are significant sources of PBDFs. The presence of metal species, particularly transition metals like copper and iron, can have a profound catalytic effect on these formation reactions, often lowering the temperature required for the reactions to proceed and influencing the distribution of the resulting isomers.

Metal oxides are known to act as catalysts in various thermal degradation and oxidation processes researchgate.netdtu.dk. In the context of BFRs, metal oxides can facilitate the transfer of oxygen and promote radical formation, which are key steps in the degradation of precursor molecules and the subsequent formation of PBDFs researchgate.netdtu.dk. For example, iron(III) and copper(I) have been shown to catalyze intramolecular C–O bond formation, a critical step in the synthesis of the dibenzofuran core structure from halogenated aromatic precursors acs.orgwikipedia.org.

Studies on the thermal degradation of decabromodiphenyl ether (BDE-209) in the presence of Fe3O4 micro/nano-materials have demonstrated that metal oxides can catalyze the debromination of PBDEs eduhk.hk. While this particular study focused on the formation of lower-brominated PBDEs, the underlying principle of metal-catalyzed C-Br bond cleavage is a prerequisite for subsequent cyclization to PBDFs. The mechanism often involves a redox cycle where the metal catalyst is oxidized and reduced, facilitating the necessary bond-breaking and bond-forming reactions researchgate.net. The presence of these catalysts in industrial settings, either as components of machinery, additives in products, or contaminants in waste streams, can therefore significantly enhance the formation of PBDFs during thermal stress events.

Formation during Industrial Processes and Product Lifecycle

The lifecycle of products containing brominated flame retardants is a major source of 2,3,4,7-TeBDF and other PBDFs. These compounds can be formed as unintentional by-products during the manufacturing of the flame retardants themselves and are later released during waste treatment and recycling operations.

By-products in Chemical Manufacturing

Commercial PBDE mixtures are not pure compounds but rather complex formulations containing a primary congener along with a range of other, less abundant PBDEs nih.govresearchgate.netacs.org. During the high-temperature synthesis of these PBDE mixtures, side reactions can occur, leading to the formation of PBDFs as impurities. Research has confirmed the presence of various PBBs and PBDFs as contaminants in commercial PBDE products like DE-71 (PentaBDE), DE-79 (OctaBDE), and DE-83 nih.gov.

The congener profile of these PBDF impurities generally correlates with the bromination level of the technical mixture; more heavily brominated PBDE products tend to contain more heavily brominated PBDFs nih.gov. Although specific analyses have identified numerous PBDF congeners in these mixtures, the explicit identification of 2,3,4,7-TeBDF as a common impurity requires highly specific analytical methods that can separate it from other tetrabrominated isomers. The presence of PBDFs in the original flame retardant formulation means that they are incorporated into consumer products from the very beginning of their lifecycle.

Emissions from Waste Treatment and Recycling Operations

The end-of-life stage for products containing BFRs, especially waste electrical and electronic equipment (WEEE), is a major pathway for the formation and release of PBDFs into the environment mdpi.com. Waste treatment processes such as incineration, smelting, and crude recycling methods that involve heating or burning plastics can create conditions ripe for PBDF formation nih.govstoppoisonplastic.org.

During the incineration of WEEE, the high temperatures break down both the plastic matrix and the BFRs within it. This process generates a complex mixture of chemical precursors, including brominated phenols and PBDEs, which can then react to form PBDD/Fs stoppoisonplastic.org. The presence of catalytic metals in e-waste further enhances these reactions. Consequently, elevated concentrations of PBDEs and PBDD/Fs have been measured in air, dust, soil, and human tissues at and near e-waste recycling sites eduhk.hkbohrium.comresearchgate.net. The uncontrolled burning of e-waste in informal recycling operations is a particularly significant source, leading to high local contamination levels stoppoisonplastic.org. Recycling processes that involve heating plastics for reshaping can also lead to the degradation of BFRs and the formation of PBDFs, which can then be incorporated into the newly recycled plastic products dtu.dknih.govresearchgate.net.

Role of Bromophenols as Precursors in PBDF Formation Pathways

Bromophenols are key intermediates in the formation of PBDFs during thermal processes. They can be present as impurities in technical BFR formulations or can be formed through the thermal or oxidative degradation of PBDEs (cleavage of the ether bond) researchgate.net. Once formed, these bromophenols can undergo condensation reactions to create the dibenzofuran structure.

The formation of a PBDF from bromophenol precursors typically involves a two-step process:

Formation of a Precursor Diphenyl Ether: Two bromophenol molecules, or a bromophenol and a bromobenzene, can react via a condensation reaction (such as an Ullmann-type condensation) to form a polybrominated diphenyl ether.

Cyclization to a Dibenzofuran: The newly formed PBDE, if it has the correct bromine substitution pattern, can then undergo intramolecular cyclization (as described in the thermal and photolytic pathways) to form a PBDF.

Alternatively, a "precursor" pathway involves the direct condensation of bromophenate radicals with bromophenols, leading to the formation of a dibenzofuran without a stable PBDE intermediate. The specific substitution pattern of the resulting PBDF, such as 2,3,4,7-TeBDF, is directly dependent on the bromine positions on the initial bromophenol reactants. For example, the reaction of a 2,3,6-tribromophenol with a 2,4-dibromophenol could theoretically produce a precursor that leads to the 2,3,4,7-TeBDF isomer, although the reaction yields and isomer distributions are highly dependent on reaction conditions.

Isomer-Specific Mechanisms Governing the Formation of this compound

The formation of any specific PBDF isomer is governed by the principles of chemical kinetics, thermodynamics, and the structure of the precursor molecules. The distribution of isomers in a mixture of PBDFs is not random but is dictated by the relative stability of reaction intermediates and the energy barriers of different reaction pathways.

For 2,3,4,7-TeBDF to be formed from a PBDE precursor, the parent molecule must possess a specific arrangement of bromine atoms that favors cyclization and debromination to yield this particular isomer. The key requirements are:

An ortho-bromine: At least one bromine atom must be located at a position ortho to the ether linkage to facilitate the intramolecular cyclization.

A favorable debromination pattern: The subsequent or preceding loss of other bromine atoms must lead to the final 2,3,4,7- substitution pattern.

The principles of electrophilic aromatic substitution can help explain the chlorination patterns of dibenzofuran on fly ash, which preferentially yields 2,3,7,8-substituted congeners core.ac.uk. Similar principles likely apply to bromination and the formation from brominated precursors. The substitution at positions 2, 3, 7, and 8 is often thermodynamically favored due to electronic effects. The formation of the 2,3,4,7- isomer would involve a slightly different, likely kinetically controlled, pathway or arise from a precursor that already has a bromine atom at the C4 position. The specific reaction conditions—such as temperature, presence of catalysts, and the nature of the surrounding matrix—play a crucial role in determining whether the reaction products are governed by kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product).

Advanced Analytical Methodologies for the Detection and Quantification of 2,3,4,7 Tetrabromo Dibenzofuran

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The initial and one of the most critical steps in the analysis of 2,3,4,7-TeBDF is the effective extraction of the analyte from complex sample matrices such as soil, sediment, and biological tissues. The choice of extraction technique depends on the matrix type and the physicochemical properties of the target compound.

For solid environmental samples like soil and sediment, common extraction methods include Soxhlet extraction , pressurized liquid extraction (PLE) , and ultrasonic extraction . researchgate.net These techniques typically employ non-polar or slightly polar solvents and their mixtures, such as toluene, n-hexane, and dichloromethane, to efficiently solvate the lipophilic 2,3,4,7-TeBDF. researchgate.net For instance, a mixture of acetonitrile (B52724) and ethyl acetate (B1210297) has been shown to be effective for extracting related chlorinated compounds from soil and sewage sludge. nih.gov Accelerated solvent extraction (ASE) is another powerful technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extractions. nih.gov

Biological matrices, such as adipose tissue, liver, and eggs, are rich in lipids, which can interfere with the analysis. Therefore, sample preparation for these matrices often involves lipid removal steps. Gel permeation chromatography (GPC) is a widely used technique to separate the large lipid molecules from the smaller analyte molecules. diva-portal.org For the extraction itself, methods similar to those for environmental samples are employed, often using solvent systems like dichloromethane/hexane. diva-portal.org

Following extraction, a crucial cleanup step is necessary to remove co-extracted interfering compounds. This is commonly achieved using column chromatography with various adsorbents. Multilayer silica (B1680970) columns , often containing layers of acidic, basic, and neutral silica gel, are effective in separating 2,3,4,7-TeBDF from other organic compounds. diva-portal.org Alumina (B75360) and Florisil columns are also frequently used. diva-portal.orgnih.gov In some cases, activated carbon columns are employed for further purification. nih.gov It is important to conduct these procedures under UV-cut lighting to prevent the potential for photolytic degradation of brominated compounds. nih.gov

Table 1: Common Extraction and Cleanup Techniques for 2,3,4,7-TeBDF Analysis

| Technique | Matrix Type | Description | Common Solvents/Adsorbents |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Biological Tissues | Continuous extraction with a cycling solvent. | Toluene, Hexane/Dichloromethane |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Soil, Sediment | Extraction with solvents at elevated temperature and pressure. nih.gov | Toluene, Dichloromethane |

| Ultrasonic Extraction | Soil, Sediment, Dust | Use of ultrasonic waves to enhance solvent extraction. researchgate.net | Hexane, Acetone, Dichloromethane researchgate.net |

| Gel Permeation Chromatography (GPC) | Biological Tissues | Size-exclusion chromatography to remove lipids. diva-portal.org | Bio-Beads S-X3 with a suitable solvent |

| Multilayer Silica Column Chromatography | Extracts from all matrices | Cleanup using columns with layers of modified silica gel. diva-portal.org | Acidic, basic, and neutral silica gel |

| Alumina/Florisil Column Chromatography | Extracts from all matrices | Adsorption chromatography for cleanup. diva-portal.orgnih.gov | Activated alumina or Florisil |

Chromatographic Separation Techniques for Isomer-Specific Analysis

Due to the existence of numerous polybrominated dibenzofuran (B1670420) (PBDF) isomers, achieving isomer-specific separation is paramount for accurate quantification and toxicological assessment. Gas chromatography is the technique of choice for this purpose.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for the analysis of 2,3,4,7-TeBDF and other halogenated dibenzofurans. researchgate.netresearchgate.net This technique combines the excellent separation capabilities of gas chromatography with the high sensitivity and selectivity of high-resolution mass spectrometry.

The GC separates the different PBDF isomers based on their boiling points and interactions with the stationary phase of the capillary column. The separated isomers then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z) with high precision. This high resolution allows for the differentiation of 2,3,4,7-TeBDF from other co-eluting compounds with the same nominal mass, significantly reducing matrix interference. Analytical methods are often based on modifications of established protocols for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), such as US EPA Method 1613. researchgate.net

The choice of the gas chromatography column is critical for resolving the complex mixture of PBDF isomers. Advanced column technologies have been developed to enhance the separation efficiency.

Capillary columns with specialized stationary phases are employed to achieve the necessary resolution. The DB-5ht column, a (5%-phenyl)-methylpolysiloxane phase, is commonly used for the analysis of brominated compounds. nih.gov The selection of the column dimensions (length, internal diameter, and film thickness) and the optimization of the GC oven temperature program are crucial for achieving baseline separation of the target isomers. For example, a typical temperature program might start at a lower temperature to separate the more volatile compounds and then ramp up to elute the higher-boiling isomers. nih.gov The use of longer columns (e.g., 50-60 meters) can also improve the separation of closely eluting isomers.

Mass Spectrometric Detection Strategies and Data Interpretation

Mass spectrometry provides the high sensitivity and specificity required for the detection and quantification of trace levels of 2,3,4,7-TeBDF.

Isotope dilution mass spectrometry is the most accurate method for quantifying 2,3,4,7-TeBDF. This technique involves spiking the sample with a known amount of an isotopically labeled internal standard, typically a ¹³C₁₂-labeled analog of the target compound, prior to extraction and cleanup.

Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during the sample preparation and analysis process. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract, the concentration of the native compound in the original sample can be accurately calculated, correcting for any analytical losses. This method significantly improves the precision and accuracy of the quantification.

To ensure the unambiguous identification of 2,3,4,7-TeBDF, strict confirmation criteria must be met. These criteria, often adapted from methods for PCDD/Fs, typically include:

Retention Time: The retention time of the analyte in the sample must match that of the authentic standard within a specified window.

Isotope Ratio: The ratio of the intensities of the two most abundant ions in the molecular ion cluster of the analyte must match the theoretical isotopic ratio for a tetrabrominated compound within a certain tolerance. This is a powerful tool for confirming the elemental composition of the detected compound.

Signal-to-Noise Ratio: The signal-to-noise ratio for the detected peaks must be above a certain threshold (e.g., 3:1) to ensure that the detection is statistically significant.

Mitigation of interferents is a key aspect of the analytical method. The extensive cleanup procedures described in section 4.1 are designed to remove the bulk of potential interferents. The high selectivity of HRMS further minimizes the impact of any remaining co-eluting compounds by distinguishing the target analyte based on its exact mass. In cases of severe interference, additional cleanup steps, such as fractionation on activated carbon, may be necessary.

Quality Assurance and Quality Control (QA/QC) in 2,3,4,7-Tetrabromo-dibenzofuran Analysis

Robust Quality Assurance (QA) and Quality Control (QC) measures are fundamental to generating reliable and defensible data in the analysis of this compound. These procedures are implemented throughout the analytical workflow, from sample collection to final data reporting, to monitor and control analytical performance. aaqr.orgepa.gov The primary analytical technique for the congener-specific quantification of PBDDFs, including this compound, is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). nih.govresearchgate.net

Key QA/QC components include:

Method Blanks: Analysis of method blanks, which are free of the analyte and subjected to the entire analytical procedure, is crucial to assess potential contamination introduced during sample preparation and analysis. nih.gov

Certified Reference Materials (CRMs): The analysis of CRMs, which are materials with known concentrations of the target analyte, is used to verify the accuracy of the analytical method. chromservis.eu The analysis of a certified reference sediment, for example, has been used to validate methods for dioxin-like compounds, with a relative standard deviation (RSD) for each congener below 15%. nih.gov

Isotope Dilution using Labeled Internal Standards: This is the gold standard for quantitative analysis of trace organic contaminants. Stable isotope-labeled (SIL) internal standards, typically labeled with Carbon-13 (¹³C), are added to the sample at the beginning of the extraction process. waters.comlgcstandards.comacanthusresearch.com Since these standards have nearly identical chemical and physical properties to the native analyte, they can effectively compensate for analyte losses during extraction and cleanup, as well as for variations in instrument response. waters.comresearchgate.net For a method to be considered valid, recoveries of labeled internal standards should typically fall within a specified range, for instance, 70-95% or 70-130%. aaqr.orgnih.gov

Recovery Spikes: A known amount of the native analyte is added to a sample matrix (matrix spike) and a blank sample (blank spike) to evaluate the method's performance and potential matrix effects.

Replicate Analysis: Analyzing replicate samples provides a measure of the method's precision.

The adherence to established protocols, such as those from the U.S. Environmental Protection Agency (EPA), ensures a consistent and high level of quality in the analytical results. aaqr.orgepa.gov

Table 1: Key Quality Assurance/Quality Control Parameters for this compound Analysis

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess laboratory contamination | Below method detection limit |

| Certified Reference Material (CRM) | Assess method accuracy | Within certified range |

| ¹³C-Labeled Internal Standard Recovery | Correct for analyte loss and matrix effects | 70-130% aaqr.org |

| Matrix Spike Recovery | Evaluate method performance in a specific matrix | Varies by method and matrix (e.g., 60-140%) |

| Replicate Analysis (RSD) | Assess method precision | <15% nih.gov |

Integration of Effect-Based Bioassays with Instrumental Analysis for Screening and Confirmation

While HRGC-HRMS provides precise quantification of individual PBDDF congeners, it can be time-consuming and expensive for large-scale screening. Effect-based bioassays offer a cost-effective and high-throughput alternative for initial screening of samples for dioxin-like compounds, including this compound. nih.govnih.gov

These bioassays are typically based on the ability of these compounds to activate the Aryl Hydrocarbon Receptor (AhR), a key step in mediating their toxic effects. nih.govdioxins.comindigobiosciences.com The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used reporter gene assay for this purpose. nih.govdioxins.combiodetectionsystems.comdioxins.com In this assay, genetically modified cells produce a light-emitting enzyme (luciferase) in response to the presence of AhR-activating compounds. dioxins.comdioxins.com The amount of light produced is proportional to the total dioxin-like activity of the sample, which is expressed as Bioanalytical Equivalents (BEQs). biodetectionsystems.com

The primary advantages of integrating bioassays into a monitoring program include:

High Throughput and Cost-Effectiveness: Bioassays allow for the rapid screening of a large number of samples, reducing the analytical load on more expensive instrumental methods. nih.govnih.gov

Comprehensive Screening: Bioassays respond to the total toxic potency of a mixture of dioxin-like compounds, including known and unknown AhR agonists. dioxins.com

Prioritization of Samples: Samples that show a significant response in the bioassay can be prioritized for confirmatory analysis by HRGC-HRMS. nih.govnih.gov This two-tiered approach ensures that analytical resources are focused on the most contaminated samples.

Table 2: Comparison of Effect-Based Bioassays and Instrumental Analysis for this compound

| Feature | Effect-Based Bioassays (e.g., CALUX) | Instrumental Analysis (HRGC-HRMS) |

| Principle | Measures total biological effect (e.g., AhR activation) | Physical-chemical detection and quantification |

| Endpoint | Bioanalytical Equivalents (BEQs) | Concentration of individual congeners (e.g., ng/kg) |

| Throughput | High | Low to moderate |

| Cost | Low | High |

| Specificity | Responds to all AhR agonists | Highly specific to individual compounds |

| Primary Use | Screening and prioritization | Confirmation and accurate quantification |

| Correlation | Good correlation with instrumental methods for total TEQ | Gold standard for congener-specific data |

Mechanistic Toxicological Investigations and Biological Interactions of 2,3,4,7 Tetrabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Activation Mechanisms

2,3,4,7-Tetrabromo-dibenzofuran, like other brominated and chlorinated dibenzofurans, exerts its biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. wikipedia.orgnih.gov The AhR is normally found in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (hsp90). nih.gov

The activation mechanism follows a well-established pathway:

Ligand Binding: The process begins when a ligand, such as 2,3,4,7-TBBF, enters the cell and binds to the Ligand Binding Domain (LBD) of the AhR. wikipedia.orgnih.gov Studies on related compounds show that brominated dibenzofurans bind to the cytosolic Ah receptor with an avidity comparable to their chlorinated counterparts. nih.gov

Conformational Change and Nuclear Translocation: Upon binding, the AhR undergoes a conformational change, causing the release of its associated chaperone proteins. unimib.itnih.gov This exposes a nuclear localization signal (NLS), which facilitates the translocation of the ligand-AhR complex into the nucleus. wikipedia.org

Heterodimerization: Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. wikipedia.orgnih.gov

DNA Binding: This newly formed AhR/ARNT complex is a potent transcription factor that binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), located in the promoter regions of target genes. wikipedia.orgunimib.itnih.gov

This binding initiates the transcription of a wide array of genes, leading to the various biological and toxicological effects associated with the compound. nih.gov The persistence of these compounds contributes to a sustained activation of this pathway. nih.gov

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation Pathway

| Step | Description | Key Proteins Involved |

|---|---|---|

| 1. Ligand Binding | 2,3,4,7-TBBF binds to the AhR in the cytoplasm. | Aryl Hydrocarbon Receptor (AhR) |

| 2. Complex Dissociation | Chaperone proteins dissociate from the AhR complex. | Heat shock protein 90 (hsp90) |

| 3. Nuclear Translocation | The ligand-AhR complex moves into the nucleus. | Importins (facilitate nuclear entry) |

| 4. Heterodimerization | The AhR binds with ARNT to form a functional transcription factor. | AhR Nuclear Translocator (ARNT) |

| 5. DNA Binding | The AhR/ARNT complex binds to DREs in the DNA. | Dioxin-Responsive Elements (DREs) |

| 6. Gene Transcription | The binding initiates the expression of target genes. | RNA Polymerase and other factors |

Modulation of Gene Expression and Transcriptomic Responses

The activation of the AhR/ARNT complex leads to significant changes in gene expression. This complex functions as a transcriptional regulator, inducing the expression of a large number of genes that contain DREs in their regulatory regions. nih.gov The most well-characterized of these are genes encoding for xenobiotic-metabolizing enzymes. wikipedia.org

However, the transcriptomic response is broad and includes genes involved in various cellular processes, such as:

Cell cycle regulation

Apoptosis (programmed cell death)

Cellular growth and differentiation

Immune responses

Induction of Cytochrome P450 Enzymes and Related Biotransformation Pathways

A primary and hallmark response to the activation of the AhR by compounds like 2,3,4,7-TBBF is the potent induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family. nih.gov The gene for CYP1A1 is a direct target of the AhR/ARNT complex and its expression is strongly induced by AhR agonists. genecards.orgcore.ac.uk

The induction of these enzymes is a key part of the body's biotransformation pathway, designed to metabolize and facilitate the excretion of foreign chemicals (xenobiotics). genecards.org The process involves:

Increased Transcription: The AhR/ARNT complex binds to the DREs of the CYP1A1 gene, leading to a rapid increase in its transcription into messenger RNA (mRNA). nih.gov

Increased Protein Synthesis: The mRNA is then translated into CYP1A1 protein, an enzyme primarily located in the endoplasmic reticulum. genecards.org

Enhanced Metabolic Activity: The increased amount of CYP1A1 enzyme leads to a higher rate of metabolism of its substrates, which include polycyclic aromatic hydrocarbons and the AhR ligands themselves. wikipedia.org

This induction of CYP enzymes is directly linked to the binding and activation of the AhR, and the potency of different brominated and chlorinated dibenzofurans in inducing these enzymes often correlates with their binding affinity for the receptor. nih.govnih.gov

Mechanisms of Oxidative Stress Generation and Cellular Perturbation

While the induction of CYP enzymes is a detoxification mechanism, it can also lead to cellular damage through the generation of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. frontiersin.org

The mechanisms linking 2,3,4,7-TBBF to oxidative stress include:

Enzymatic ROS Production: The induced CYP1A1 enzymes, during their metabolic activity, can produce ROS such as superoxide anion and hydrogen peroxide as byproducts. frontiersin.org This "leaky" catalytic cycle is a significant source of intracellular oxidative stress.

Redox Cycling: The metabolism of dibenzofurans can produce metabolites, such as quinones, that undergo redox cycling. nih.gov This process consumes cellular reducing equivalents (like NADPH) and continuously generates ROS, leading to a sustained state of oxidative stress. nih.gov

Mitochondrial Disruption: Dioxin-like compounds can disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential and increased production of ROS from the electron transport chain. nih.gov

Receptor-Mediated Immunomodulatory Mechanisms

The immune system is a sensitive target for dioxin-like compounds, including brominated dibenzofurans. nih.gov The immunomodulatory and immunosuppressive effects are mediated primarily through the AhR, which is expressed in various immune cells, including lymphocytes (T-cells and B-cells), macrophages, and dendritic cells.

AhR activation by 2,3,4,7-TBBF can disrupt immune function through several mechanisms:

Altered Immune Cell Development: AhR plays a role in the differentiation and maturation of immune cells. Ligand activation can interfere with these developmental pathways, leading to effects like thymic atrophy, which is a hallmark of dioxin toxicity. nih.gov

Modulation of Cytokine Production: The AhR can regulate the expression of genes for cytokines, which are signaling molecules that orchestrate immune responses. Activation by external ligands can skew cytokine profiles, leading to inappropriate inflammatory responses or immunosuppression.

Impaired T-Cell Function: AhR activation can directly impact the function of T-cells, which are crucial for cell-mediated immunity, potentially leading to a reduced ability to fight off infections.

These receptor-mediated mechanisms highlight the integral role of the AhR in immune system regulation and how its activation by compounds like 2,3,4,7-TBBF can lead to significant immunotoxicity. nih.gov

Endocrine System Modulation Mechanisms

Dioxin-like compounds are recognized as endocrine disruptors, and their effects are often mediated through interactions with the AhR signaling pathway. nih.govnih.gov One of the most studied endocrine-disrupting effects is antiestrogenicity, where AhR agonists interfere with the signaling of estrogen. nih.gov

The mechanisms for this antiestrogenic activity are complex and can involve:

Downregulation of Estrogen Receptors (ER): Treatment with AhR ligands can lead to a decrease in the levels of both cytosolic and nuclear estrogen receptors. nih.gov

Inhibition of ER-Dependent Gene Expression: AhR activation can inhibit the ability of the estrogen-ER complex to activate the transcription of its target genes. nih.gov This does not appear to involve direct competition for DNA binding sites but may involve the action of a TCDD-induced protein that interferes with transcriptional processes. nih.gov

Metabolic Disruption: While not considered the primary mechanism, the induction of CYP enzymes can increase the metabolic breakdown of steroid hormones like estradiol, potentially lowering their circulating levels. nih.gov

These interactions demonstrate a "crosstalk" between the AhR and estrogen receptor signaling pathways, whereby activation of the AhR by compounds such as 2,3,4,7-TBBF can lead to a disruption of normal hormonal functions. nih.gov

In Vitro and In Silico Approaches for Mechanistic Elucidation (e.g., Computational Toxicology, Molecular Docking)

Understanding the precise molecular interactions of 2,3,4,7-TBBF is greatly aided by in vitro (cell-based) and in silico (computer-based) methods. These approaches allow researchers to investigate mechanisms without the complexities of a whole-animal system.

Molecular Docking: This computational technique is used to predict how a ligand binds to the three-dimensional structure of a protein. nih.gov Researchers have developed homology models of the AhR's ligand-binding domain (LBD) to perform docking simulations with various ligands, including dioxins and dibenzofurans. unimib.itnih.gov These models help identify the key amino acid residues within the binding pocket that are crucial for ligand interaction and receptor activation. unimib.itresearchgate.net This provides a structural basis for understanding why certain compounds are potent AhR agonists.

In Vitro Reporter Gene Assays: Cell lines, such as rat hepatoma (H-4-IIE) cells, are genetically engineered to contain a reporter gene (e.g., luciferase) under the control of DREs. nih.gov When these cells are exposed to an AhR agonist like 2,3,4,7-TBBF, the AhR is activated and drives the expression of the reporter gene. The amount of light produced by luciferase is proportional to the potency of the compound, allowing for a quantitative measure of its AhR-activating potential. mdpi.com

Computational Toxicology: This broader field uses computer models to predict the toxicity of chemicals. By analyzing the structure-activity relationships of a series of brominated and chlorinated dibenzofurans, models can be built to predict the toxic potential of untested congeners based on their chemical structure. researchgate.net

These approaches are essential for elucidating the mechanisms of action, predicting the relative potencies of different compounds, and reducing the reliance on animal testing. nih.gov

Table 2: Investigational Approaches for 2,3,4,7-TBBF

| Approach | Type | Description | Key Insights Provided |

|---|---|---|---|

| Molecular Docking | In Silico | Simulates the binding of 2,3,4,7-TBBF into a 3D model of the AhR ligand-binding domain. | Identifies specific amino acid interactions, binding energy, and the structural basis for affinity. |

| Reporter Gene Assays | In Vitro | Uses engineered cells to measure the activation of the AhR pathway by quantifying the expression of a reporter gene. | Determines the potency and efficacy of the compound as an AhR agonist. |

| Computational Toxicology | In Silico | Employs computer models based on structure-activity relationships to predict toxicological properties. | Predicts the potential toxicity of related compounds and helps prioritize chemicals for further testing. |

Comparative Metabolism of this compound and Related PBDFs

The metabolic stability of PBDFs is largely dependent on their substitution pattern. A pivotal factor for biological persistence is the presence of halogen substitutions at all four lateral positions (2, 3, 7, and 8) of the dibenzofuran (B1670420) molecule. nih.gov Congeners lacking this specific substitution pattern are generally metabolized more extensively and eliminated more rapidly. For instance, in a comparative study using mice, the non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran (TrBDF) was found to be the most extensively metabolized among the tested dibenzofurans. mdpi.com This rapid biotransformation resulted in it being poorly retained in the liver and quickly eliminated. nih.gov

Within the group of 2,3,7,8-substituted PBDFs, the degree of bromination further influences their metabolic profile and persistence. Studies in mice have shown that hepatic uptake tends to decrease as the number of bromine substitutions increases. nih.gov For example, the hepatic uptake of 2,3,7,8-TeBDF was 33% of the administered dose, which was lower than that of 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) at 42%, and higher than that of 1,2,3,7,8-pentabromodibenzofuran (PeBDF) at 29%. nih.gov

The rate of metabolism and elimination also varies among these congeners. While all 2,3,7,8-substituted dibenzofurans were metabolized to a much lesser extent than TrBDF, differences were observed among them. The ratio of hydroxylated metabolites to the parent compound (M/P ratio) in the liver was higher for TeBDF compared to TrBCDF, suggesting a slightly faster rate of metabolism for the tetrabrominated compound. mdpi.com Conversely, the most highly brominated compound tested, PeBDF, was the least metabolized. mdpi.com

This difference in metabolic rate is directly reflected in the biological half-lives of these compounds. The elimination half-times from the liver followed an order that generally correlated with the degree of bromination and metabolic resistance. nih.gov

The following tables summarize comparative toxicokinetic and metabolic data for several 2,3,7,8-substituted dibenzofurans in mice.

Table 1: Comparative Hepatic Uptake and Elimination Half-Time of Dibenzofurans in Mice

| Compound | Hepatic Uptake (% of Dose) | Elimination Half-Time (Days) |

|---|---|---|

| TrBCDF | 42% | 5.6 |

| TeBDF | 33% | 8.8 |

| PeBDF | 29% | 13 |

| TCDD | up to 84% | 8.7 |

Data sourced from studies on C57BL/6J mice. nih.gov

Table 2: Comparative Metabolism of Dibenzofurans in Mouse Liver

| Compound | Description | Metabolite/Parent (M/P) Ratio | Extent of Metabolism |

|---|---|---|---|

| TrBDF | Non-2,3,7,8-substituted | 0.27 | Most Extensively Metabolized |

| TrBCDF | 2,3,7,8-substituted | 0.83 x 10⁻⁴ to 4.5 x 10⁻⁴ | Low |

| TeBDF | 2,3,7,8-substituted | 0.78 x 10⁻³ to 1.5 x 10⁻³ | Low (but higher than TrBCDF) |

| PeBDF | 2,3,7,8-substituted | 3.5 x 10⁻⁵ to 5.1 x 10⁻⁵ | Least Metabolized |

M/P ratios indicate the relative amount of hydroxylated metabolites to the parent compound in the liver. mdpi.com

Structure Activity Relationship Sar Studies for 2,3,4,7 Tetrabromo Dibenzofuran

Influence of Bromine Substitution Pattern on AhR Binding and Biological Potency

The biological and toxic effects of polybrominated dibenzofurans (PBDFs), including 2,3,4,7-Tetrabromo-dibenzofuran, are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.gov Similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs), the potency of PBDF congeners is largely dependent on the substitution pattern of the halogen atoms. For a PBDF to exhibit significant AhR binding and subsequent dioxin-like toxicity, it must have bromine atoms at the lateral positions 2, 3, 7, and 8.

Development and Application of Toxicity Equivalency Factors (TEFs) for this compound and Related PBDFs

The Toxicity Equivalency Factor (TEF) methodology is a cornerstone for the risk assessment of dioxin-like compounds. ornl.govusask.ca This approach uses the relative potency of a compound compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. ornl.gov The World Health Organization (WHO) has established consensus TEFs for various dioxin-like compounds, including some PBDFs, to assess the cumulative risk of complex mixtures found in the environment. nih.gov

While specific TEFs for all individual PBDF congeners, including this compound, are not always available due to a lack of comprehensive toxicological data, values have been proposed for key congeners based on in vivo and in vitro studies. usask.causgs.gov For instance, 2,3,7,8-TeBDF has been assigned a TEF for fish. pops.int The TEF approach assumes dose additivity, meaning the total toxic equivalence (TEQ) of a mixture is the sum of the concentrations of each congener multiplied by its respective TEF. ornl.gov The slow elimination of some brominated dibenzofurans suggests their exposure risk might be underestimated when using TEFs based on their less persistent chlorinated analogues. nih.gov

Table 1: Proposed Fish-Specific Toxic Equivalency Factors (TEFs) for Select PBDFs

| Compound | TEF (Fish) |

|---|---|

| 2,3,7,8-Tetrabromodibenzofuran | 0.082 |

| 1,2,3,7,8-Pentabromodibenzofuran | 0.017 |

| 1,3,7,8-Tetrabromodibenzo-p-dioxin | 0.013 |

This table is based on data for rainbow trout early life stage mortality and illustrates the relative potencies of select brominated congeners. Data extracted from scientific literature. pops.int

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.gov For PBDFs like this compound, QSAR models are developed to estimate their AhR binding affinity and toxic potency without the need for extensive animal testing. nih.govresearchgate.net

These models utilize molecular descriptors, which are numerical values that characterize the chemical's structural, electronic, and physicochemical properties. Key descriptors for PBDFs include:

Electronic Properties: Parameters like polarizability and hyperpolarizability, which are influenced by the bromine substitution pattern, are crucial for predicting binding affinity. researchgate.net

Geometric Properties: Molecular planarity and size are critical factors for fitting into the AhR binding pocket.

Hydrophobicity: The octanol-water partition coefficient (logP) is often used to model the compound's bioaccumulation potential.

QSAR models, often developed using multiple linear regression, can establish a mathematical relationship between these descriptors and a biological endpoint, such as the half-maximal inhibitory concentration (IC50) for AhR binding. researchgate.net These models serve as valuable screening tools for characterizing the potential risks of various PBDF congeners. nih.gov

Comparative Analysis of Receptor-Mediated Responses Across Brominated Dibenzofuran (B1670420) Congeners

The biological response to brominated dibenzofurans is highly dependent on the specific congener and the species being studied. mdpi.com The interaction with the AhR initiates a cascade of gene expression changes, but the magnitude and nature of this response vary. nih.gov A comparative analysis reveals that congeners with lateral (2,3,7,8) bromine substitutions are the most potent inducers of AhR-mediated responses, such as the induction of cytochrome P450 enzymes (e.g., CYP1A1). usask.ca

Congeners like this compound, which are laterally substituted but also have a bromine atom in a non-lateral position, typically exhibit intermediate potency. The presence of the bromine at position 4 can sterically hinder the optimal planar conformation required for strong AhR binding, thus reducing the biological response compared to 2,3,7,8-TeBDF.

Furthermore, significant interspecies differences exist in AhR ligand binding specificity and response. mdpi.comnih.gov These differences can be attributed to minor variations in the amino acid sequence of the AhR ligand-binding domain across species. mdpi.com Therefore, the receptor-mediated response to a specific congener like this compound can differ between fish, birds, and mammals, which is a critical consideration when extrapolating toxicological data across species. nih.gov

Environmental Degradation and Transformation Pathways of 2,3,4,7 Tetrabromo Dibenzofuran

Photolytic Degradation Processes in Various Environmental Media

Photolytic degradation, the breakdown of compounds by light, is a crucial process for the transformation of 2,3,4,7-TeBDF in the environment. Studies on related polychlorinated dibenzofurans (PCDFs) have shown that photolysis occurs in aqueous environments. For instance, the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF) is significantly faster in natural lake water compared to distilled water, suggesting that substances present in natural waters act as sensitizers, accelerating the degradation process. ias.ac.in This indirect photolysis is a key factor in the environmental breakdown of these compounds. The process often involves the removal of halogen atoms, leading to the formation of lower halogenated and potentially less toxic congeners. ias.ac.in For example, the photolysis of a pentachlorodibenzofuran in lake water resulted in the formation of a suspected tetrachlorodibenzofuran (TCDF). ias.ac.in

The efficiency of photolytic degradation can be influenced by the medium in which it occurs. For some brominated flame retardants, UV illumination has been shown to be an effective method for degradation in aqueous solutions. nih.gov The process can lead to the formation of polar degradation products, as evidenced by the significant amount of non-extractable radiolabeled carbon following sunlight exposure of a related PCDF. ias.ac.in

Biotransformation and Microbial Degradation Mechanisms in Aquatic and Terrestrial Systems

Microbial activity plays a vital role in the transformation of halogenated dibenzofurans in both aquatic and terrestrial environments.

Aerobic Biodegradation Pathways

Under aerobic conditions, various microorganisms have demonstrated the ability to degrade dibenzofuran (B1670420) and its halogenated derivatives. The initial step in the aerobic degradation of dibenzofuran is typically initiated by a dioxygenase enzyme system. ethz.ch This enzymatic attack often occurs at the angular position of the dibenzofuran molecule, leading to the cleavage of the ether bond. ethz.ch

For instance, the bacterium Staphylococcus auriculans DBF63 can utilize dibenzofuran as its sole source of carbon and energy, breaking it down into metabolites like salicylic (B10762653) acid and gentisic acid. nih.gov Similarly, Sphingomonas sp. strain XLDN2-5 degrades dibenzofuran to 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, which is then further metabolized to salicylic acid. nih.gov While specific studies on the aerobic biodegradation of 2,3,4,7-TeBDF are limited, the pathways established for other halogenated and non-halogenated dibenzofurans suggest that similar mechanisms, involving initial dioxygenation and subsequent ring cleavage, could be involved.

Anaerobic Reductive Debromination

In anaerobic environments, such as sediments, reductive dehalogenation is a primary degradation pathway for halogenated aromatic compounds. This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen atoms. Studies on the closely related 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) in anaerobic sediment microcosms have shown that it undergoes reductive dechlorination. nih.gov The primary dechlorination pathway for 1,2,3,4-TeCDF was via the formation of 1,3,4-trichlorodibenzofuran (B13748373) and subsequently 1,3-dichlorodibenzofuran. nih.gov This lateral dechlorination is significant as it can reduce the toxicity of the compound. nih.gov

The rate of this process is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster degradation rates. nih.gov For instance, the half-life of 1,2,3,4-TeCDF in sediment microcosms was found to be significantly shorter at 21°C compared to 4°C. nih.gov The presence of indigenous microorganisms capable of carrying out this reductive dehalogenation has been confirmed in contaminated sediments. nih.gov It is highly probable that 2,3,4,7-TeBDF would undergo a similar anaerobic reductive debromination process, leading to the formation of lower brominated dibenzofurans.

Thermal Degradation and Mineralization Characteristics

Sorption, Desorption, and Sequestration Processes in Environmental Compartments

The fate and transport of 2,3,4,7-TeBDF in the environment are heavily influenced by its sorption to soil and sediment particles. Due to its high hydrophobicity, this compound is expected to have a strong affinity for organic matter in environmental compartments. nih.gov

Studies on the sorption of a similar compound, 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (TCDT), have shown that sorption is a rapid process, with a significant portion occurring within the first few hours. nih.gov The sorption capacity is influenced by the characteristics of the sorbent, such as its organic matter content and particle size distribution. nih.gov

The pH of the surrounding medium can also affect the sorption process. For 2,3,7,8-TCDT, a significant decrease in sorption was observed as the pH changed from acidic to alkaline. nih.gov The presence of dissolved organic matter (DOM) can have a complex effect on sorption, either inhibiting it by increasing the apparent water solubility of the compound or facilitating it by sorbing to the sediment and creating additional sorption sites. nih.gov These findings for a structurally similar compound provide valuable insights into the likely sorption behavior of 2,3,4,7-TeBDF in the environment.

Environmental Management and Remediation Strategies Relevant to Polybrominated Dibenzofurans

Principles of Contaminated Site Assessment for PBDFs

The assessment of sites contaminated with PBDFs is a critical first step in managing the associated risks. The primary objectives of a site assessment are to determine the nature and extent of contamination, to evaluate the potential for migration of contaminants, and to assess the risks to human health and the environment.

A comprehensive site assessment for PBDFs typically involves a phased approach:

Preliminary Site Investigation: This phase includes a review of historical site activities to identify potential sources of PBDFs, such as the use or disposal of brominated flame retardants or incidents of fire involving brominated materials. nih.gov

Sampling and Analysis: A systematic sampling plan is developed to collect samples from various environmental media, including soil, sediment, water, and air. epa.gov The analysis of these samples for PBDFs requires sophisticated analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), to achieve the low detection limits necessary for these highly toxic compounds. epa.gov

Data Evaluation and Risk Assessment: The analytical data are used to delineate the extent of contamination and to conduct a risk assessment. The risk assessment evaluates the potential for exposure to PBDFs and the associated health and ecological risks. This assessment informs the need for and the objectives of any subsequent remediation actions. nih.gov

The major pathway for the distribution of PBDFs in the environment is through the air, leading to their widespread presence and accumulation in soil, water, and the food chain. researchgate.net

Remediation Technologies for PBDF-Contaminated Media

Once a site is confirmed to be contaminated with PBDFs and the risks are deemed unacceptable, remediation is necessary. Remediation technologies can be broadly categorized as ex-situ (where the contaminated material is excavated and treated) and in-situ (where the contamination is treated in place). iastate.edu

Ex-situ technologies are generally more established and can offer a higher degree of control and certainty in achieving remediation goals. researchgate.net However, they involve excavation, which can be costly and disruptive.

| Ex-situ Technology | Description | Applicability for PBDFs | References |

| Incineration | High-temperature thermal destruction of contaminants. | Effective for destroying PBDFs in soil and other solid matrices. Requires high temperatures (typically >850°C) and careful control of operating conditions to prevent the formation of other toxic byproducts. nih.govaaqr.org | nih.govaaqr.org |

| Thermal Desorption | Heating the contaminated soil to volatilize the contaminants, which are then collected and treated. | Can be effective for separating PBDFs from soil. The off-gases require further treatment, often by incineration. | iastate.edu |

| Soil Washing | Using a liquid solution to wash contaminants from the soil. | Surfactant-enhanced soil washing can be used to remove PBDFs from contaminated soils. The resulting washing solution requires further treatment. mdpi.com | mdpi.com |

| Bioreactors | Using controlled systems to enhance the biological degradation of contaminants in excavated soil or water. | Slurry-phase bioreactors can be employed to treat PBDE-contaminated soil and have shown potential for degrading these precursors to PBDFs. mdpi.comnih.gov | mdpi.comnih.gov |

In-situ technologies are often less expensive and less disruptive than ex-situ methods but can be slower and more challenging to implement and monitor. clu-in.orgresearchgate.net

| In-situ Technology | Description | Applicability for PBDFs | References |

| Bioremediation | Using microorganisms to degrade contaminants. | Biostimulation (adding nutrients to stimulate native microorganisms) and bioaugmentation (adding specific microorganisms) have potential for degrading some halogenated compounds. The effectiveness for highly brominated PBDFs may be limited. clu-in.org | clu-in.org |

| Chemical Oxidation/Reduction | Injecting chemical oxidants or reductants into the subsurface to destroy contaminants. | This technology is being researched for a range of persistent organic pollutants, but its effectiveness for PBDFs in complex soil matrices needs further investigation. | epa.gov |

| Phytoremediation | Using plants to remove, degrade, or contain contaminants. | An emerging technology that may have applications for less contaminated sites or as a polishing step. The uptake and degradation of PBDFs by plants is an area of ongoing research. epa.gov | epa.gov |

| Sorption and Stabilization | Adding materials to the soil to bind the contaminants and reduce their mobility and bioavailability. | This approach can immobilize PBDFs in soil, reducing the risk of migration and exposure. itrcweb.org | itrcweb.org |

Waste Management and Emission Control Practices for PBDF Sources

The most effective way to manage PBDFs is to prevent their formation and release into the environment. This involves stringent control of industrial processes and effective management of waste streams that may contain PBDFs or their precursors.

Key practices include:

Control of Combustion Processes: Proper control of temperature, residence time, and oxygen levels in incinerators and other combustion processes is critical to minimize the formation of PBDFs. aaqr.orgresearchgate.net Flue gas cleaning systems are essential to capture any PBDFs that are formed. researchgate.net

Management of Brominated Flame Retardants: The use of brominated flame retardants that have a lower potential to form PBDFs is a key preventive measure. Proper handling and disposal of products containing these flame retardants at the end of their life cycle are also crucial.

Waste Segregation and Treatment: Wastes containing PBDFs or their precursors, such as electronic waste and residues from incineration, should be managed as hazardous waste. nih.gov Treatment technologies like high-temperature incineration are often required for their safe disposal. nih.gov

Landfill Management: For wastes that are landfilled, engineered landfills with appropriate liners and leachate collection systems are necessary to prevent the release of PBDFs into the surrounding environment. ipcc.ch

By implementing a comprehensive approach that includes careful site assessment, the selection of appropriate remediation technologies, and stringent waste management and emission control practices, the environmental risks associated with 2,3,4,7-Tetrabromo-dibenzofuran and other PBDFs can be effectively managed.

Comparative Academic Perspectives on 2,3,4,7 Tetrabromo Dibenzofuran Within the Broader Halogenated Aromatic Hydrocarbon Class

Distinctions and Similarities with Polychlorinated Dibenzofurans (PCDFs) and Dioxins (PCDDs)

2,3,4,7-Tetrabromo-dibenzofuran (2,3,4,7-TeBDF) belongs to the polybrominated dibenzofurans (PBDFs), a subgroup of halogenated aromatic hydrocarbons that share structural and toxicological similarities with their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are not intentionally produced but are formed as unintentional by-products in various industrial and combustion processes. umweltprobenbank.dechemistry-matters.com

Structural Similarities and Isomerism:

The fundamental structure of dibenzofurans consists of two benzene (B151609) rings fused to a central furan (B31954) ring. In PBDFs and PCDFs, hydrogen atoms on these rings are substituted with bromine or chlorine atoms, respectively. wikipedia.orgresearchgate.net Similarly, dioxins have a core structure of two benzene rings linked by two oxygen atoms, with halogen substitutions on the rings. researchgate.net The specific positions and number of halogen atoms give rise to numerous congeners for each class. umweltprobenbank.deepa.gov For instance, there are 135 possible PCDF congeners and 75 PCDD congeners. umweltprobenbank.de The toxicity of these compounds is largely determined by the substitution pattern, with congeners having halogen atoms in the 2, 3, 7, and 8 positions exhibiting the highest toxicity. chemistry-matters.comepa.govmst.dk This is because this specific arrangement allows the molecule to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic responses. chemistry-matters.commst.dknih.gov

Toxicological Profile:

There is a general consensus that 2,3,7,8-substituted PBDFs, including congeners like 2,3,4,7-TeBDF, elicit a similar spectrum of toxic effects as their chlorinated analogs. nih.govinchem.org These effects are mediated through the Ah receptor and include immunotoxicity, carcinogenicity, reproductive and developmental toxicity, and dermal toxicity. mst.dknih.gov Studies have shown that both brominated and chlorinated congeners can cause effects such as thymic atrophy, body weight loss, and teratogenic effects like cleft palate and hydronephrosis. nih.govinchem.org

However, quantitative differences in potency exist. For example, under specific experimental conditions, 2,3,7,8-TeBDF was found to be more potent than its chlorinated counterpart, 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), in inducing cleft palate and hydronephrosis in mice. inchem.org Conversely, 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (2,3,7,8-TeBDD) was somewhat less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) in terms of short-term toxicity and other endpoints. inchem.org The relative potencies of PBDFs can also vary depending on the degree of bromination, with some studies suggesting that PBDFs exhibit decreased relative potencies with increased bromine substitution, a trend that differs from PCDFs. pops.int

Environmental Fate and Persistence:

Both PBDFs and PCDD/Fs are persistent organic pollutants (POPs) that are resistant to degradation and can bioaccumulate in the environment and food chains. umweltprobenbank.dewikipedia.org They are transported in the atmosphere in both vapor and particulate phases. inchem.org While both classes of compounds are persistent, some studies suggest that brominated congeners may have longer elimination half-lives in adipose tissues of rats compared to their chlorinated counterparts. inchem.org

Formation:

PCDFs are formed during the pyrolysis or incineration of chlorine-containing products like PVC and PCBs at temperatures below 1200°C. wikipedia.org Similarly, PBDFs are generated during the combustion of brominated flame retardants. nih.gov Both can also be formed through de novo synthesis during incineration processes. nih.gov

| Feature | This compound (a PBDF) | Polychlorinated Dibenzofurans (PCDFs) | Polychlorinated Dibenzo-p-dioxins (PCDDs) |

| Core Structure | Two benzene rings fused to a central furan ring | Two benzene rings fused to a central furan ring | Two benzene rings linked by two oxygen atoms |

| Halogen | Bromine | Chlorine | Chlorine |

| Formation | Unintentional by-product of combustion of brominated materials | Unintentional by-product of combustion of chlorinated materials | Unintentional by-product of combustion of chlorinated materials |

| Toxicity Mechanism | Ah receptor binding | Ah receptor binding | Ah receptor binding |

| Key Toxic Congeners | 2,3,7,8-substituted | 2,3,7,8-substituted | 2,3,7,8-substituted |

| Persistence | High | High | High |

Relationship to Other Polybrominated Dibenzo-p-dioxins (PBDDs) and Polybrominated Biphenyls (PBBs)

This compound is part of the larger family of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). This section explores its relationship with other PBDDs and with another class of brominated compounds, the polybrominated biphenyls (PBBs).

Structural and Toxicological Parallels with PBDDs:

PBDDs share the same fundamental dibenzo-p-dioxin (B167043) structure as their chlorinated counterparts, but with bromine atoms as substituents. nih.gov Similar to PBDFs, the toxicity of PBDD congeners is largely dependent on the 2,3,7,8-substitution pattern, which confers a planar structure allowing for Ah receptor binding and subsequent dioxin-like toxicity. nih.gov It is generally accepted that the structure-activity relationships for 2,3,7,8-substituted PBDDs are similar to those for PBDFs. nih.gov

Qualitatively, 2,3,7,8-substituted PBDDs produce a spectrum of toxic effects comparable to those of 2,3,7,8-TCDD, including impacts on the thymus, body weight, and liver, as well as teratogenic effects. nih.gov The relative potencies of PBDDs and PBDFs are often within the same order of magnitude as their chlorinated analogues. manchester.ac.uk

Polybrominated Biphenyls (PBBs):

PBBs are another class of brominated aromatic hydrocarbons that have been used as flame retardants. nih.gov Structurally, they consist of two benzene rings linked by a single bond, with bromine atoms attached to the rings. wikipedia.org Certain PBB congeners, particularly the non-ortho substituted "dioxin-like" PBBs, can adopt a planar conformation similar to dioxins and furans, allowing them to bind to the Ah receptor and exhibit similar toxic effects. nih.govmanchester.ac.uk

The World Health Organization (WHO) has considered the inclusion of dioxin-like PBBs in the Toxicity Equivalency Factor (TEF) concept, which is used to assess the risk of mixtures of dioxin-like compounds. nih.govmanchester.ac.uk This highlights the toxicological similarities between these classes of compounds. While limited, data indicates that non-ortho dl-PBBs are present in the environment and the human food chain. nih.gov

Environmental Occurrence and Formation:

PBDD/Fs and PBBs can be found as contaminants in commercial brominated flame retardant mixtures. researchgate.net They are also formed during the combustion of materials containing these flame retardants. nih.gov The congener profiles of PBDD/Fs found in environmental samples can differ from those of PCDD/Fs, suggesting distinct sources and formation mechanisms. researchgate.net

| Feature | This compound (a PBDF) | Other Polybrominated Dibenzo-p-dioxins (PBDDs) | Polybrominated Biphenyls (PBBs) |

| Core Structure | Dibenzofuran (B1670420) | Dibenzo-p-dioxin | Biphenyl |

| Halogen | Bromine | Bromine | Bromine |

| Dioxin-like Toxicity | Yes (2,3,7,8-substituted congeners) | Yes (2,3,7,8-substituted congeners) | Yes (non-ortho "dioxin-like" congeners) |

| Primary Source | Unintentional by-product | Unintentional by-product | Industrial chemical (flame retardant) |

| Environmental Presence | Widespread contaminant | Widespread contaminant | Found in the environment and food chain |

Comparisons with Polybrominated Diphenyl Ethers (PBDEs) as Precursors and Related Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a major class of brominated flame retardants that are structurally similar to PBDFs and are significant environmental contaminants. nih.govwikipedia.org Their relationship with this compound and other PBDFs is primarily that of precursors.

Structural Relationship and Precursor Role:

PBDEs consist of two phenyl rings linked by an ether bond, with bromine atoms attached to the rings. wikipedia.org This structure is very similar to that of PBDFs, differing mainly in the absence of a second bond forming the furan ring. This structural similarity is key to the formation of PBDFs from PBDEs.

During thermal processes such as incineration or even during the recycling of plastics containing PBDEs, these compounds can undergo a transformation to form PBDFs. pops.int This conversion can occur through the cleavage of the ether bond and subsequent cyclization. aaqr.org Photochemical degradation, including exposure to sunlight, can also lead to the formation of PBDFs from PBDEs. nih.govnih.gov Specifically, the photolysis of PBDEs can generate aryl radicals that undergo intramolecular cyclization to form PBDFs. nih.gov Studies have shown a positive correlation between the levels of PBDD/Fs and PBDEs in indoor dust, suggesting that PBDEs in consumer products can act as a source of PBDFs in the indoor environment. aaqr.org

Environmental Contamination and Bioaccumulation:

Both PBDEs and PBDFs are widespread environmental contaminants found in various matrices, including air, water, soil, sediment, and biota. inchem.orgbcpp.org PBDEs have been detected in human tissues, including breast milk, and are known to bioaccumulate. nih.govbcpp.org The less brominated PBDE congeners are considered more bioaccumulative. nih.gov

Formation Mechanisms:

The formation of PBDFs from PBDEs is influenced by various factors. In thermal processes, the temperature and presence of catalysts can affect the rate of conversion. researchgate.net In photochemical degradation, the presence of hydrogen donors can influence the reaction pathways, with some conditions favoring the formation of lower brominated PBDEs over cyclization to PBDFs. nih.gov It has been noted that PBDFs are often more abundant in the environment than PBDDs, partly because they can be generated from the widely used PBDEs with lower energy requirements. researchgate.net

| Feature | This compound (a PBDF) | Polybrominated Diphenyl Ethers (PBDEs) |

| Primary Role | Environmental contaminant, transformation product | Flame retardant, environmental contaminant, precursor |

| Formation | Formed from PBDEs via thermal or photochemical processes | Synthetically produced for industrial use |

| Structural Link | PBDEs can cyclize to form the dibenzofuran structure | Precursor structure for PBDF formation |

| Environmental Significance | Contributes to the overall burden of dioxin-like compounds | Widespread environmental contamination, source of PBDFs |

Future Research Trajectories and Identified Knowledge Gaps Regarding 2,3,4,7 Tetrabromo Dibenzofuran

Advanced Analytical Techniques for Trace-Level and Isomer-Specific Detection

A primary challenge in understanding the environmental impact of 2,3,4,7-TeBDF is the difficulty in its detection and quantification. PBDFs, including 2,3,4,7-TeBDF, are often present at trace levels in complex environmental matrices. Furthermore, the toxicity of PBDFs can vary significantly between different isomers, making isomer-specific analysis crucial.